molecular formula C22H12D9ClN6O2 B1165174 Losartan Carboxylic Acid-d9

Losartan Carboxylic Acid-d9

Número de catálogo: B1165174
Peso molecular: 445.95
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 124750-92-1 (unlabeled)

Aplicaciones Científicas De Investigación

Pharmacological Insights

Losartan Carboxylic Acid-d9 exhibits a significantly higher potency than its parent compound, losartan. It binds to the angiotensin II type 1 receptor with greater affinity, making it a critical focus in studies related to blood pressure regulation and cardiovascular health. Research indicates that this metabolite is 10-40 times more potent by weight than losartan itself .

Key Pharmacological Properties:

  • Mechanism of Action: this compound acts as a non-competitive inhibitor of the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
  • Bioavailability: The compound has improved bioavailability compared to losartan, which enhances its therapeutic effects in clinical settings .

Bioequivalence Studies

Bioequivalence studies have highlighted the importance of this compound as a key metabolite in assessing the therapeutic equivalence of different formulations of losartan. In several studies, the pharmacokinetic profiles of losartan and its carboxylic acid metabolite were analyzed to establish bioequivalence criteria. For example, findings indicated that while the parent drug's maximum blood concentration (Cmax) often fell outside acceptable ranges, the metabolite consistently met bioequivalence standards . This underscores the necessity of considering metabolites in drug formulation evaluations.

StudyCmax (Losartan)Cmax (Carboxylic Acid-d9)Bioequivalence Status
Study AOutside 80%-125%Within acceptance criteriaApproved
Study BOutside 80%-125%Within acceptance criteriaApproved
Study COutside 80%-125%Within acceptance criteriaApproved

Therapeutic Efficacy in Hypertension

This compound has been investigated for its role in managing hypertension and related cardiovascular conditions. Clinical trials have demonstrated that it effectively reduces blood pressure and improves outcomes in patients with left ventricular hypertrophy . Its use is particularly noted in populations where traditional therapies may not be as effective.

Case Study:
A study involving patients with stage 1 hypertension showed that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the compound's role in enhancing vascular health and reducing the risk of stroke among hypertensive patients .

Metabolomics Research

The stability and unique isotopic labeling of this compound make it an ideal candidate for metabolomics research. It allows for precise tracking of metabolic pathways and interactions within biological systems. Researchers have utilized this compound to elucidate metabolic processes associated with drug metabolism and efficacy .

Análisis De Reacciones Químicas

Metabolic Pathways and Enzyme Interactions

Losartan Carboxylic Acid-d9's interactions with cytochrome P450 enzymes are crucial for its metabolism.

  • The plasma concentration ratios of Losartan to its carboxylic acid metabolite may not be suitable for detecting induction effects on CYP2C9, highlighting the complexity of drug metabolism.

  • Various inhibitors can significantly alter metabolic ratios, which is crucial for understanding drug-drug interactions.

  • Studies support the hypothesis that an aldehyde intermediate is involved in the oxidation of Losartan and that this reaction is catalyzed in human liver microsomes by members of the CYP3A and CYP2C subfamilies .

Biological Activity and Interactions

This compound functions as an angiotensin II receptor blocker, contributing to the antihypertensive effects by inhibiting vasoconstriction and promoting vasodilation. Research suggests that this metabolite may have additional cardiovascular protective effects beyond blood pressure reduction, such as improving renal function and reducing hypertrophy in heart tissues.

  • It inhibits the specific binding of angiotensin II to vascular smooth muscle cells (VSMC) .

  • It blocks angiotensin II-induced responses in vascular smooth muscle cells .

  • It inhibits the angiotensin II-induced elevation of intracellular cytosolic Ca2+Ca^{2+} concentration .

Propiedades

Fórmula molecular

C22H12D9ClN6O2

Peso molecular

445.95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.